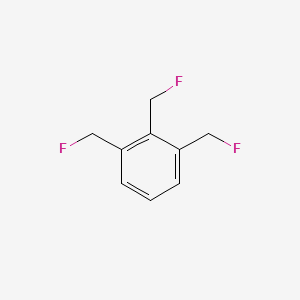![molecular formula C11H17NOS B12634154 {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol CAS No. 919291-35-3](/img/structure/B12634154.png)
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is a chemical compound with the molecular formula C₁₁H₁₇NOS It features a pyridine ring substituted with a sulfanyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol typically involves the reaction of 3-pyridinemethanol with 2,2-dimethylpropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler pyridine derivative.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the sulfanyl group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties, suggesting that this compound could also possess bioactive properties worth exploring.
Industry
In the industrial sector, the compound can be used in the formulation of specialty chemicals, including additives for lubricants, polymers, and coatings. Its unique chemical properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism of action of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-2-yl}methanol: Similar structure but with the methanol group at a different position on the pyridine ring.
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-4-yl}methanol: Another positional isomer with the methanol group at the 4-position.
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The uniqueness of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The combination of the sulfanyl and methanol groups at the 3-position of the pyridine ring provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
919291-35-3 |
|---|---|
Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropylsulfanyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)8-14-10-9(7-13)5-4-6-12-10/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
BFBCAMHDFDREGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSC1=C(C=CC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


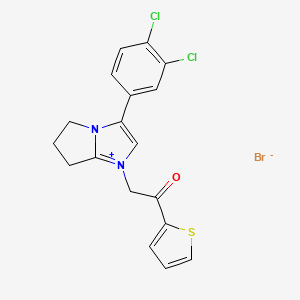
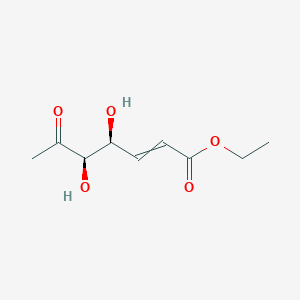
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
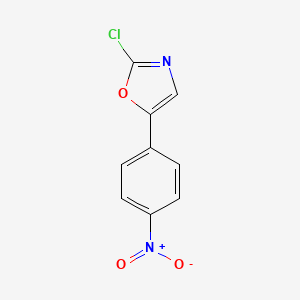
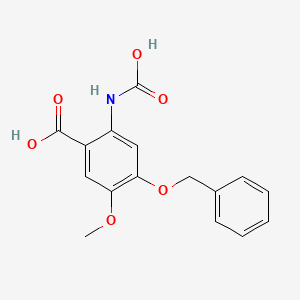
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
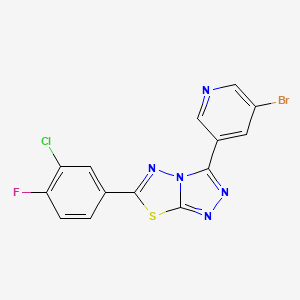
![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
